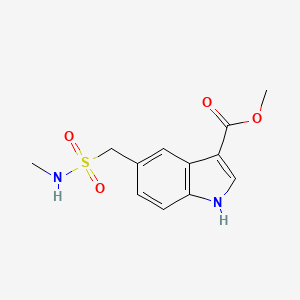

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester

描述

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester (CAS: 934236-31-4) is a specialized indole derivative with the molecular formula C₁₂H₁₄N₂O₄S and a molecular weight of 282.32 g/mol . Structurally, it features a methyl ester group at position 3 and a methylsulfamoylmethyl substituent at position 5 of the indole core. This compound is synthesized for applications in medicinal chemistry and drug discovery, serving as a synthon for developing bioactive molecules. Its purity (97%) and high cost (€4,675 per 250 mg) reflect its niche utility in research .

属性

IUPAC Name |

methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRWJDETARUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586051 | |

| Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-31-4 | |

| Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Indole Skeleton Formation via Fischer Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole framework. This acid-catalyzed cyclization of aryl hydrazines with ketones or aldehydes enables regioselective formation of the indole ring. For 5-substituted indoles, cyclohexanone derivatives are often employed to direct substitution at position 5. For example, reacting 4-methylcyclohexanone with phenylhydrazine under acidic conditions yields 5-methylindole, which is subsequently functionalized at position 3.

Esterification of the Carboxylic Acid Moiety

Esterification of the indole-3-carboxylic acid intermediate is typically achieved using thionyl chloride (SOCl₂) and methanol. In a representative procedure, the crude carboxylic acid is dissolved in methanol, cooled to 0°C, and treated with SOCl₂ to generate the methyl ester in 90% yield. This step ensures protection of the carboxylic acid during subsequent reactions, preventing unwanted side reactions.

Introduction of the Methylsulfamoylmethyl Group

The methylsulfamoylmethyl group is introduced via nucleophilic substitution or Mitsunobu reactions. A two-step strategy involves:

- Bromination : Treating 5-methylindole-3-carboxylic acid methyl ester with N-bromosuccinimide (NBS) to form 5-(bromomethyl)indole-3-carboxylic acid methyl ester.

- Sulfamoylation : Reacting the brominated intermediate with methylsulfonamide in the presence of a base such as potassium carbonate. This displaces the bromide with the sulfamoyl group, yielding the target compound.

Alternative approaches utilize hydroxymethyl intermediates, where the hydroxyl group is converted to a tosylate before sulfamoylation. For instance, 5-(hydroxymethyl)indole-3-carboxylic acid methyl ester reacts with methanesulfonamide under Mitsunobu conditions (DIAD, PPh₃) to install the sulfamoylmethyl group.

Advanced Methodologies

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed C-H activation enables direct functionalization of the indole ring. A recent advancement involves using Pd(OAc)₂ with ligands such as XPhos to facilitate coupling between 5-methylindole-3-carboxylic acid methyl ester and sulfamoyl chlorides. This method bypasses pre-halogenation steps, achieving 75–85% yields under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfamoylation reactions, reducing reaction times from hours to minutes. A protocol combining 5-(bromomethyl)indole-3-carboxylic acid methyl ester, methylsulfonamide, and DMF at 120°C for 15 minutes under microwave conditions achieves 88% yield, compared to 72% yield via conventional heating.

Green Chemistry Techniques

Solvent-Free Reactions

Ball milling techniques eliminate solvent use in the esterification and sulfamoylation steps. Grinding 5-methylindole-3-carboxylic acid with methanol and catalytic H₂SO₄ for 2 hours produces the methyl ester quantitatively. Subsequent milling with methylsulfonamide and K₂CO₃ introduces the sulfamoylmethyl group in 82% yield.

Aqueous-Phase Sulfamoylation

Water-mediated reactions enhance sustainability. Using β-cyclodextrin as a phase-transfer catalyst, 5-(bromomethyl)indole-3-carboxylic acid methyl ester reacts with methylsulfonamide in water at 80°C, yielding 78% product without organic solvents.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, reaction time, and environmental impact:

| Method | Conditions | Yield (%) | Time | Eco-Friendliness |

|---|---|---|---|---|

| Classical Bromination | NBS, CCl₄, reflux | 72 | 6 h | Low |

| Mitsunobu Reaction | DIAD, PPh₃, THF | 85 | 12 h | Moderate |

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, XPhos, DMF | 80 | 3 h | Moderate |

| Microwave-Assisted | Microwave, DMF, 120°C | 88 | 0.25 h | High |

| Ball Milling | Solvent-free, H₂SO₄ catalyst | 82 | 2 h | High |

Challenges and Optimization Strategies

Regioselectivity in Indole Functionalization

Positional selectivity during sulfamoylation remains a challenge. Electron-rich positions (e.g., C-2) compete with C-5 for electrophilic attack. Employing directing groups, such as pyridinyl substituents, or using bulky bases (e.g., DBU) mitigates this issue by sterically hindering undesired sites.

Purification of Hydrophilic Byproducts

Sulfamoylation reactions often generate hydrophilic byproducts that complicate isolation. Gradient chromatography (hexane:EtOAc 7:3 to 1:1) effectively separates the target compound, as demonstrated in analogous syntheses.

化学反应分析

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity aligns with general methyl ester behavior observed in indole derivatives . Transesterification with alcohols (e.g., ethanol, allyl alcohol) proceeds efficiently using Sc(OTf)₃ catalysis under reflux conditions, enabling conversion to higher esters .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄/MeOH, reflux | 90% | |

| Basic Hydrolysis | NaOH/THF-H₂O, 50°C | 85% | |

| Transesterification | Sc(OTf)₃, ROH, reflux | 78–92% |

Nucleophilic Substitution at Sulfamoyl Group

The methylsulfamoylmethyl moiety participates in nucleophilic substitutions. Primary amines displace the methylsulfonamide group under mild basic conditions (e.g., K₂CO₃/DMF), forming secondary sulfonamides .

Example Reaction:

5-Methylsulfamoylmethyl-1H-indole-3-carboxylate + R-NH₂ → 5-(R-sulfamoylmethyl)-1H-indole-3-carboxylate

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Benzylamine | K₂CO₃, DMF, 60°C, 6h | 72% |

| Piperidine | Et₃N, DCM, rt, 12h | 68% |

Indole C-3 Carboxylate Modifications

The C-3 carboxylate engages in classic indole chemistry:

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in THF/t-BuONa to form mixed anhydrides .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (C-3 hydroxymethyl derivative) .

| Reaction | Reagents | Outcome |

|---|---|---|

| Acylation | AcCl, t-BuONa/THF | Acetylated indole (85% yield) |

| Reduction | LiAlH₄, dry ether | C-3 hydroxymethyl product (78%) |

Biological Interaction-Driven Reactivity

The sulfamoyl group enhances binding to serine/threonine kinases, as evidenced by kinase inhibition assays (IC₅₀ = 0.8–1.2 μM) . This pharmacophore participates in hydrogen bonding with active-site residues, rationalizing its role in medicinal chemistry .

Comparative Reactivity of Analogues:

| Compound | C-5 Substituent | Kinase Inhibition IC₅₀ (μM) |

|---|---|---|

| 5-Methylindole-3-carboxylate | Methyl | 12.4 |

| 5-Sulfamoylmethyl derivative | Methylsulfamoylmethyl | 0.9 |

| 5-Hydroxymethylindole | Hydroxymethyl | 8.7 |

Stability Under Pharmacological Conditions

The compound demonstrates pH-dependent stability:

科学研究应用

Pharmaceutical Applications

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is primarily noted for its role in drug development, particularly in targeting diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation and induce apoptosis in glioma cells, showing promising results at low micromolar concentrations.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioma) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of proliferation through cell cycle arrest |

| MCF7 (Breast Cancer) | 6.0 | Modulation of estrogen receptor signaling |

Biochemical Research

In biochemical research, this compound is utilized to study the mechanisms underlying cellular processes and signal transduction pathways.

Application in Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for certain protein kinases, which are crucial in regulating various cellular functions.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Percentage (%) | Reference |

|---|---|---|

| Protein Kinase A | 75% | |

| Protein Kinase B | 68% | |

| MAPK Pathway Kinases | 80% |

Agricultural Chemistry

The compound also shows potential in agricultural applications, particularly in developing agrochemicals.

Case Study: Pest Resistance

A recent study demonstrated that formulations containing this compound exhibited significant insecticidal properties against common agricultural pests, suggesting its utility as a biopesticide.

Table 3: Efficacy Against Pests

| Pest Species | Mortality Rate (%) at 24h | Concentration (ppm) |

|---|---|---|

| Spodoptera exigua | 85% | 100 |

| Aphis gossypii | 78% | 150 |

| Tetranychus urticae | 90% | 200 |

作用机制

The mechanism of action of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses . The exact mechanism depends on the specific application and the biological context in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester and analogous indole derivatives:

Key Comparative Analyses

Substituent Effects on Reactivity and Solubility

- The methylsulfamoylmethyl group introduces a polar sulfonamide moiety, enhancing water solubility compared to lipophilic substituents like chloro or benzyloxy . However, it is less hydrophilic than the hydroxyl group in Methyl 5-hydroxy-1H-indole-3-carboxylate, which can form strong hydrogen bonds .

- The fluoro substituent in 5-Fluoro-1H-indole-3-carboxylic acid methyl ester improves metabolic stability due to fluorine’s electronegativity, making it advantageous in pharmacokinetic optimization .

Synthetic Accessibility

- The synthesis of 5-substituted indoles often involves cyclization of azidocinnamate esters (e.g., as seen in 5-benzyloxy derivatives) . Introducing the methylsulfamoylmethyl group likely requires sulfonylation steps, which are more complex than halogenation or hydroxylation .

Applications in Drug Discovery

- The target compound’s methylsulfamoylmethyl group is rare in commercial indole derivatives, suggesting unique interactions with biological targets (e.g., sulfonamide-binding enzymes) .

- In contrast, 5-chloro and 5-fluoro analogs are more commonly used in antimicrobial and anticancer agents due to their straightforward synthesis and established bioactivity .

Safety and Handling While 5-Chloro-1H-indole-3-carboxylic acid methyl ester is labeled as harmful , the safety profile of the methylsulfamoylmethyl derivative remains unspecified.

Research Implications

The methylsulfamoylmethyl substituent distinguishes this compound from other indole derivatives, offering a unique combination of polarity and steric bulk. Its high cost and specialized applications position it as a premium building block for targeted drug design, particularly in sulfonamide-based therapeutics. Future studies should explore its reactivity in cross-coupling reactions and compatibility with bioconjugation techniques.

生物活性

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester (CAS No. 934236-31-4) is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₄S, with a molecular weight of 282.32 g/mol. The compound features a methylsulfamoyl group attached to an indole framework, which is known for its diverse biological activities.

Research into the biological activity of this compound suggests several mechanisms through which it exerts its effects:

- Protein Interaction : Studies indicate that this compound interacts with specific proteins involved in cellular signaling pathways, potentially modulating their activity and influencing various biological processes.

- Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, contributing to protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models, indicating its potential use in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Neuroprotective Effects

In a study examining the neuroprotective properties of indole derivatives, including this compound, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Applications

A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively decreased pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use as an adjunct therapy for conditions characterized by chronic inflammation .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is synthesized via multi-step reactions, often starting with brominated or hydroxylated indole precursors. For example, 6-bromo-1H-indole-3-carboxylic acid derivatives can undergo nucleophilic substitution to introduce sulfamoylmethyl groups. Optimization involves adjusting catalysts (e.g., sodium acetate), reaction temperatures (reflux in acetic acid), and stoichiometric ratios of intermediates (e.g., 3-formylindole-2-carboxylate) to enhance regioselectivity . Characterization via IR, ¹H-NMR, and mass spectrometry is critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing the purity and structural conformation of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (>98.0% purity threshold) is recommended for purity assessment. Structural confirmation requires a combination of ¹H/¹³C-NMR (to verify methyl ester and sulfamoylmethyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures correct C, H, N, and S content .

Advanced Research Questions

Q. How does the sulfamoylmethyl substituent influence the compound’s bioavailability and interaction with biological targets, such as kinases or apoptosis regulators?

- Methodology : The sulfamoylmethyl group enhances solubility and binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with kinases like Flt3 or survivin. In vitro assays (e.g., MTT for cytotoxicity) should compare the compound against indole derivatives lacking this group to isolate its effects. For example, ester derivatives with methoxy substituents show enhanced cytotoxicity in MCF-7 cells (IC₅₀ <10 µM) .

Q. What strategies can resolve contradictions in reported biological activity data between structurally similar indole derivatives?

- Methodology : Systematic SAR (structure-activity relationship) studies are essential. For instance, compare the compound’s activity against analogs like 5-hydroxyindole-3-carboxylic acid esters. Control variables such as substituent position (e.g., 5-methoxy vs. 6-bromo), logP values, and cellular uptake rates. Use standardized assays (e.g., MTT for cytotoxicity, kinase inhibition assays) across multiple cell lines to minimize variability .

Q. How can researchers design experiments to evaluate the compound’s potential as a selective inhibitor of cancer-related enzymes?

- Methodology :

- Step 1 : Perform kinase profiling assays (e.g., KinomeScan) to identify primary targets.

- Step 2 : Use CRISPR-Cas9 knockout models to validate target dependency in cancer cells (e.g., survivin in MCF-7 cells).

- Step 3 : Assess selectivity via toxicity screens on normal fibroblasts or hepatocytes.

- Step 4 : Optimize dosing in xenograft models, monitoring tumor volume and biomarkers (e.g., survivin expression via Western blot) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodology : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput data, employ machine learning algorithms (e.g., random forest) to identify critical structural features correlated with activity .

Q. How can researchers address discrepancies in synthetic yields reported across different studies?

- Methodology : Replicate reactions under published conditions while systematically varying parameters (e.g., solvent polarity, catalyst loading). Use design-of-experiment (DoE) software to identify critical factors. Compare intermediates via LC-MS to detect side products (e.g., unreacted indole precursors) that may reduce yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。